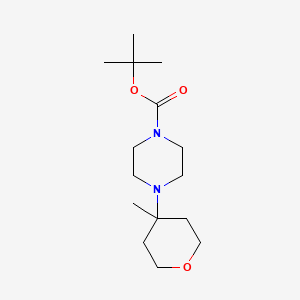![molecular formula C8H5F2NO2 B13645929 5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one: is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms at the 5 and 6 positions, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine atoms. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Fluorine atoms can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for understanding how fluorine atoms influence the behavior of similar molecules in biological systems.
Medicine: In medicine, derivatives of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of materials with specific properties. For example, its derivatives may be used in the manufacture of polymers or other materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can influence its binding affinity and reactivity with these targets. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: Indole derivatives also contain a heterocyclic ring and have diverse biological and clinical applications.
Uniqueness: The uniqueness of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one lies in the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H5F2NO2 |
|---|---|
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
5,6-difluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-5-1-2-6-4(7(5)10)3-13-8(12)11-6/h1-2H,3H2,(H,11,12) |
InChI-Schlüssel |
ZXEYYCNHYMCYEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2F)F)NC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)











